molecular formula C8H15N B15316953 Spiro[2.4]heptan-4-ylmethanamine

Spiro[2.4]heptan-4-ylmethanamine

Cat. No.: B15316953
M. Wt: 125.21 g/mol
InChI Key: XOVRPPMULXURNU-UHFFFAOYSA-N
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Description

Spiro[2.4]heptan-4-ylmethanamine (CAS: 78294-17-4) is a bicyclic amine characterized by a spirocyclic architecture where a cyclopropane ring is fused to a five-membered cycloalkane. Its molecular formula is C₇H₁₃N, with a molecular weight of 111.18 g/mol . Its hydrochloride derivative (CAS: 2044713-87-1, C₈H₁₆ClN) has a molecular weight of 161.67 g/mol and is similarly restricted to lab use .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

spiro[2.4]heptan-7-ylmethanamine

InChI

InChI=1S/C8H15N/c9-6-7-2-1-3-8(7)4-5-8/h7H,1-6,9H2

InChI Key

XOVRPPMULXURNU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.4]heptan-4-ylmethanamine typically involves the use of spiro[2.4]heptan-4-one as a starting material. One common method includes the transformation of spiro[2.4]heptan-4-one into a 5-phenylthio-α,β-unsaturated ketone, followed by conjugate addition reactions . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptan-4-ylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield spirocyclic ketones or carboxylic acids, while reduction reactions may produce spirocyclic alcohols or amines.

Scientific Research Applications

Spiro[2.4]heptan-4-ylmethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Spiro[2.4]heptan-4-ylmethanamine involves its interaction with specific molecular

Biological Activity

Spiro[2.4]heptan-4-ylmethanamine , also known as 2-{spiro[2.4]heptan-4-yl}ethan-1-amine, is a compound characterized by its unique spirocyclic structure, which has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for high specificity in binding, which can modulate the activity of these targets. This modulation may lead to various biological effects depending on the signaling pathways involved.

Pharmacological Potential

Research indicates that this compound has potential applications in treating neurological disorders due to its structural similarity to certain neurotransmitters. It has been shown to interact with GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system .

Case Studies

  • Neurological Applications : A study explored the compound's effects on GABA receptors and demonstrated that it could enhance GABAergic transmission, suggesting its potential as a therapeutic agent for conditions like anxiety and epilepsy .
  • Anticancer Activity : Another investigation highlighted the anticancer properties of spirocyclic compounds, including this compound, where it exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis

A comparative analysis with similar compounds reveals that while many spirocyclic amines share a core structure, the presence of different functional groups can significantly alter their biological properties. For instance, this compound showed distinct pharmacological profiles compared to other spirocyclic derivatives due to its unique binding affinity and metabolic stability .

Data Table: Properties and Biological Activities

PropertyValue
CAS No. 1369163-29-0
Molecular Formula C9H17N
Molecular Weight 139.2 g/mol
Purity 95%
Biological Activities Anticancer, Neurological
Target Receptors GABA receptors

Biological Activity Summary

The compound's biological activities can be summarized as follows:

  • Anticancer Activity : Demonstrated cytotoxic effects against multiple cancer cell lines.
  • Neurological Effects : Potential enhancement of GABAergic transmission, indicating therapeutic applications in anxiety and epilepsy.
  • Metabolic Stability : Exhibits resistance to phase 2 metabolism, enhancing its therapeutic potential.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Spiro[2.4]heptan-4-ylmethanamine and related spiro compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₇H₁₃N 111.18 78294-17-4 Spiro[2.4] core, primary amine substituent
Spiro[2.3]hexan-1-ylmethanamine C₇H₁₃N 111.18 1540020-17-4 Smaller spiro[2.3] system, methylamine chain
4-(2-Bromoethyl)spiro[2.4]heptane C₉H₁₅Br 227.12 154809650 Bromoethyl substituent on spiro[2.4] core
Spiro[2.4]heptan-4-one C₇H₁₀O 110.16 N/A Ketone functional group at position 4
Spiro[2.5]octan-4-one C₈H₁₂O 124.18 N/A Expanded spiro[2.5] system, ketone group

Key Observations :

  • Spiro[2.3]hexan-1-ylmethanamine shares the same molecular formula and weight as this compound but differs in ring size (hexane vs. heptane backbone), which likely increases steric strain in the smaller spiro system .
  • 4-(2-Bromoethyl)spiro[2.4]heptane introduces a bromoethyl group, enhancing electrophilic reactivity compared to the primary amine .
  • Spiro ketones (e.g., spiro[2.4]heptan-4-one) lack the amine group, reducing nucleophilicity but increasing susceptibility to nucleophilic attacks at the carbonyl carbon .

Fragmentation Patterns and Stability

Spiro compounds often exhibit distinctive fragmentation in mass spectrometry due to strain at the spiro junction. For example:

  • This compound derivatives (e.g., compound 18 in ) lose fragments such as ClC₆H₄N₂CO (m/z 505 → 489) in Electron Ionization Mass Spectrometry (EIMS), consistent with cleavage at the spiro core .
  • Analogous spiro 1,3-benzoxazine dimers show similar fragmentation, suggesting that the spiro architecture universally destabilizes molecular ions during ionization .

Practical Considerations

  • Purity and Availability : this compound is listed as discontinued in small quantities (e.g., 5 mg), limiting its use compared to commercially available analogs like Spiro[2.3]hexan-1-ylmethanamine .
  • Hazard Profile : Unlike brominated derivatives (e.g., 4-(2-bromoethyl)spiro[2.4]heptane), this compound lacks significant hazard statements, making it safer for lab handling .

Q & A

Q. What are the key synthetic routes for Spiro[2.4]heptan-4-ylmethanamine and its derivatives?

  • Methodological Answer : The synthesis of spirocyclic amines like this compound often involves cycloaddition reactions or ring-opening strategies . For example:
  • Cyclopropane Fusion : The parent spiro[2.4]heptane framework can be synthesized via catalytic asymmetric [3+2] cycloadditions using azomethine ylides and cyclopropane derivatives, as demonstrated in studies of related spiro systems .

  • Derivatization : The hydrochloride salt (CAS 2044713-87-1) is prepared by treating the free base with HCl under anhydrous conditions, followed by recrystallization .

  • Intermediate Ketone Reduction : Spiro[2.4]heptan-4-one (CAS 5771-32-4) serves as a precursor; reduction of the ketone group using agents like LiAlH4 or catalytic hydrogenation yields the amine .

    • Data Table : Key Precursors and Conditions
PrecursorReaction TypeReagents/ConditionsProduct
Spiro[2.4]heptaneCycloadditionAzomethine ylides, asymmetric catalysis Spiro[2.4]heptane-4-ylmethanamine
Spiro[2.4]heptan-4-oneReductionLiAlH4, THF, 0°C → RT This compound

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer : 1H and 13C NMR are critical for structural elucidation:
  • Spiro Junction Analysis : The spiro carbon (shared between cyclopropane and cyclopentane rings) appears as a distinct singlet in 13C NMR (~50–60 ppm) due to restricted rotation .

  • Proton Coupling : Adjacent protons on the cyclopropane ring exhibit characteristic coupling constants (J = 5–8 Hz), while cyclopentane protons show geminal coupling (J ≈ 10–12 Hz) .

  • Amine Group : The NH2 group in the methanamine moiety is observed as a broad singlet (~1.5–2.5 ppm in 1H NMR) and confirmed via DEPT-135 (absence of signal in 13C NMR) .

    • Data Table : Representative NMR Shifts (for related spiro compounds)
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Key Features
Spiro[2.4]heptadiene-4,65.2–5.8 (m, olefinic H)120–130 (olefinic C)Spiro C at 58 ppm
Spiro[4.4]nonadiene-1,32.1–2.5 (m, bridgehead H)45–55 (spiro C)JHH = 6–8 Hz

Q. What storage conditions are recommended for this compound hydrochloride?

  • Methodological Answer :
  • Temperature : Store at 2–8°C in airtight containers to prevent degradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrochloride salt.
  • Light Sensitivity : Protect from UV exposure by using amber glassware .

Advanced Research Questions

Q. How can researchers resolve contradictory reactivity data in this compound derivatives?

  • Methodological Answer : Contradictions often arise from reaction condition variability or stereochemical effects . Strategies include:
  • Systematic Screening : Test solvents (e.g., DMF vs. THF), temperatures (−78°C to reflux), and catalysts (e.g., Pd for cross-couplings) .
  • Computational Modeling : Use DFT calculations to predict regioselectivity in cyclopropane ring-opening reactions .
  • In Situ Monitoring : Employ techniques like HPLC or real-time NMR to track intermediate formation .

Q. What role does the spirocyclic structure play in bioactivity and drug design?

  • Methodological Answer : The spiro framework offers conformational rigidity and improved metabolic stability :
  • Bioisosterism : The spiro[2.4]heptane moiety can mimic phenyl rings in receptor binding, reducing off-target effects while maintaining potency .
  • Pharmacokinetics : Enhanced lipophilicity (logP ~1.5–3.1) improves blood-brain barrier penetration, as seen in related spiro compounds .
  • Case Study : Spiro[3.3]heptane derivatives show promise as enzyme inhibitors due to their ability to form stable covalent adducts with nucleophilic residues .

Q. How to design experiments for studying the reactivity of this compound under varying conditions?

  • Methodological Answer :
  • Variable Control : Test reactions under inert (N2/Ar) vs. aerobic conditions to assess oxidation sensitivity .
  • Cross-Coupling Reactions : Use Pd catalysts (e.g., Pd(OAc)2) to explore Suzuki-Miyaura couplings with aryl halides .
  • Kinetic Studies : Monitor reaction progress via GC-MS or UV-Vis spectroscopy to determine rate constants and activation parameters .

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